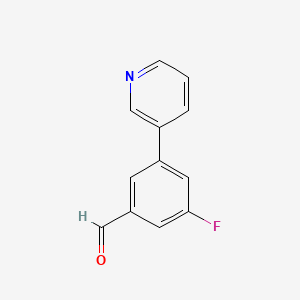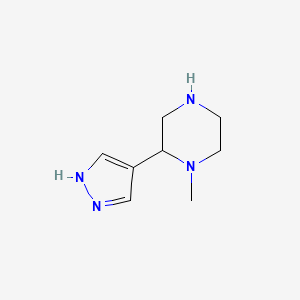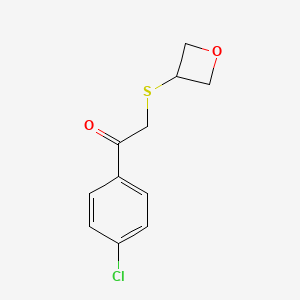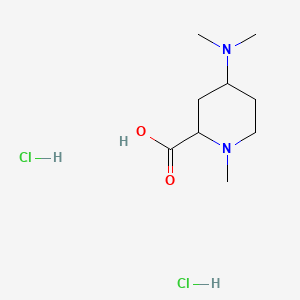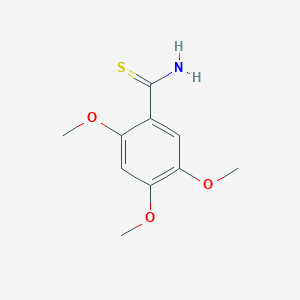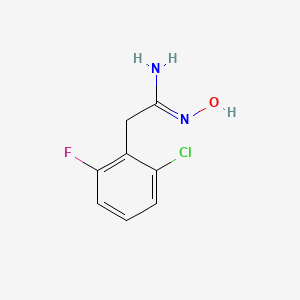
2-(2-Chloro-6-fluorophenyl)-N-hydroxyacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-6-fluorophenyl)-N-hydroxyacetimidamide is an organic compound characterized by the presence of chloro and fluoro substituents on a phenyl ring, along with a hydroxyacetimidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-N-hydroxyacetimidamide typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-fluoroaniline.
Formation of Intermediate: The aniline undergoes a reaction with acetic anhydride to form 2-(2-chloro-6-fluorophenyl)acetamide.
Hydroxylation: The acetamide is then treated with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-6-fluorophenyl)-N-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Yields corresponding carboxylic acids or ketones.
Reduction: Produces amines or alcohols.
Substitution: Results in the formation of various substituted derivatives.
Applications De Recherche Scientifique
2-(2-Chloro-6-fluorophenyl)-N-hydroxyacetimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-fluorophenylacetic acid
- 2-Chloro-6-fluorobenzaldehyde
- 2-Chloro-6-fluorophenylboronic acid
Uniqueness
2-(2-Chloro-6-fluorophenyl)-N-hydroxyacetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H8ClFN2O |
|---|---|
Poids moléculaire |
202.61 g/mol |
Nom IUPAC |
2-(2-chloro-6-fluorophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H8ClFN2O/c9-6-2-1-3-7(10)5(6)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) |
Clé InChI |
CMBQTCSOPKKWEX-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)C/C(=N/O)/N)F |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CC(=NO)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


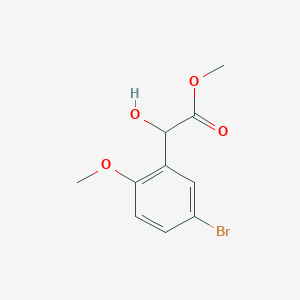

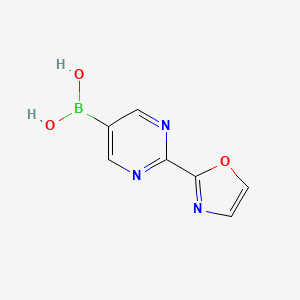


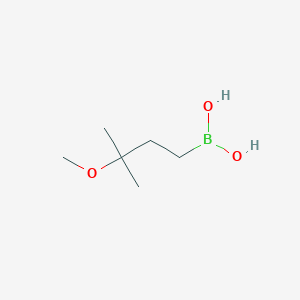
![Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13568988.png)

